Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate
Description
Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate is a phenolic acetate derivative featuring an iminomethyl group linked to a 4-butylphenyl substituent. Its structure combines a phenol core with an esterified acetate group and a Schiff base-like moiety (iminomethyl). This compound is structurally related to azo-azomethine derivatives, which are known for applications in coordination chemistry, materials science, and photochemistry due to their conjugated systems and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
[4-(benzylideneamino)-1-butylcyclohexa-2,4-dien-1-yl] acetate |
InChI |
InChI=1S/C19H23NO2/c1-3-4-12-19(22-16(2)21)13-10-18(11-14-19)20-15-17-8-6-5-7-9-17/h5-11,13,15H,3-4,12,14H2,1-2H3 |
InChI Key |
SNIONAKUPFYCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC=C(C=C1)N=CC2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Hydroxybenzaldehyde and 4-Butylphenylamine
Reagents and Conditions :
- 4-Hydroxybenzaldehyde (1.0 equiv) and 4-butylphenylamine (1.1 equiv) are dissolved in absolute ethanol.
- Glacial acetic acid (2–3 drops) is added as a catalyst.
- The mixture is refluxed at 78°C for 4–6 hours under inert atmosphere.
Mechanism :
The aldehyde carbonyl undergoes nucleophilic attack by the amine, forming a hemiaminal intermediate, which dehydrates to yield the imine (C=N) linkage. Acid catalysis facilitates protonation of the carbonyl oxygen, enhancing electrophilicity and driving the reaction to completion.
Workup and Isolation :
Post-reflux, the solution is cooled to 0–5°C, inducing crystallization. The crude product, 4-[(4-butylphenylimino)methyl]phenol , is filtered, washed with cold ethanol, and dried under vacuum. Typical yields range from 75% to 85%.
Characterization Data :
- IR Spectroscopy : A strong absorption band at 1620–1640 cm⁻¹ confirms the C=N stretch.
- ¹H NMR (CDCl₃) : δ 8.35 (s, 1H, CH=N), 7.25–7.40 (m, 4H, aromatic), 6.85–6.95 (m, 2H, phenolic ring), and 0.90–1.60 (m, 9H, butyl chain).
Acetylation of the Phenolic Hydroxyl Group
The second step involves protecting the phenolic hydroxyl group via acetylation to yield the final acetate ester.
Esterification with Acetic Anhydride
Reagents and Conditions :
- 4-[(4-Butylphenylimino)methyl]phenol (1.0 equiv) is dissolved in anhydrous pyridine (5 mL/g substrate).
- Acetic anhydride (2.5 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
Mechanism :
Pyridine acts as both solvent and base, neutralizing the generated acetic acid and shifting the equilibrium toward ester formation. The nucleophilic oxygen of the phenol attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetate ester.
Workup and Isolation :
The reaction is quenched with ice-cold water, precipitating the product. The solid is filtered, washed with dilute HCl (to remove pyridine residues), and recrystallized from ethanol. Yields typically exceed 90%.
Characterization Data :
Chemical Reactions Analysis
Types of Reactions
Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: Phenol, 4-[[(4-butylphenyl)imino]methyl]-, 1-acetate serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions.
- Reactivity Studies: The compound's reactivity can be studied to better understand the mechanisms of imine formation and the behavior of phenolic compounds under different conditions .
2. Biology:
- Biological Activity: Preliminary research indicates that compounds with similar structures may exhibit antimicrobial properties, anti-inflammatory effects, and potential anticancer activity. The presence of both the phenolic and imine functionalities is believed to contribute to these biological effects by interacting with various biological targets, including enzymes and receptors involved in disease processes .
- Enzyme Inhibition Studies: The compound has been investigated for its binding affinity with biological targets, suggesting potential roles in inhibiting metabolic pathways through enzyme interaction.
3. Medicine:
- Therapeutic Potential: The unique structure of Phenol, 4-[[(4-butylphenyl)imino]methyl]-, 1-acetate makes it a candidate for drug development targeting specific molecular pathways. Its potential as a therapeutic agent is under exploration, particularly in relation to its antimicrobial and anticancer properties .
- Antioxidant Activity: Similar compounds have shown enhanced antioxidant activity through structural modifications, indicating that this compound may also possess beneficial effects against oxidative stress-related diseases .
Case Studies
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of similar phenolic compounds exhibit significant antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The study highlighted how modifications to the phenolic structure can enhance efficacy against drug-resistant strains .
Case Study 2: Enzyme Interaction
A study focused on the interaction of phenolic compounds with specific enzymes involved in metabolic pathways revealed that certain derivatives could effectively inhibit enzyme activity. This suggests potential therapeutic applications in metabolic disorders where enzyme modulation is crucial.
Mechanism of Action
The mechanism of action of Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate involves its interaction with various molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The phenol ring can undergo electrophilic aromatic substitution, allowing the compound to interact with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
a. Phenol,4-[(1E)-3-hydroxy-1-propen-1-yl]-, 1-acetate (CAS 94723-93-0)
- Structure: Contains a propenyl-hydroxy group instead of the iminomethyl-butylphenyl group.
- Key Differences: The propenyl group introduces a conjugated double bond, enhancing UV absorption properties compared to the iminomethyl group. Molecular weight: 192.21 g/mol (C₁₁H₁₂O₃) vs. ~319.38 g/mol (estimated C₁₉H₂₁NO₃ for the target compound) . The hydroxypropenyl group allows stronger hydrogen bonding, whereas the iminomethyl group in the target compound may act as a weaker hydrogen-bond acceptor.
b. 4-[[[4-[(4-Methylphenyl)azo]phenyl]imino]methyl]phenol derivatives
- Structure : Azo-azomethine compounds synthesized via diazonium coupling (e.g., phenylazo groups instead of butylphenyl) .
- Key Differences :
- Azo (-N=N-) groups provide intense coloration and redox activity, absent in the target compound.
- The butyl chain in the target compound increases steric bulk and hydrophobicity compared to methyl or phenyl substituents.
c. 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2,3,6-trimethyl phenol 1-acetate
- Structure: Features a trimethylphenol core with hydroxy-isopropylamino and acetate groups.
- Key Differences: Polar isopropylamino and hydroxy groups enhance aqueous solubility, contrasting with the hydrophobic butyl group in the target compound. The complex substitution pattern may lead to higher melting points and crystallinity compared to the target compound’s linear butyl chain .
Physicochemical Properties
Biological Activity
Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate, a compound with the molecular formula C19H23NO2, is a derivative of phenol characterized by a butylphenyl group and an imino group attached to the phenolic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C19H23NO2 |
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | [4-(benzylideneamino)-1-butylcyclohexa-2,4-dien-1-yl] acetate |
| InChI | InChI=1S/C19H23NO2/c1-3-4-12-19(22-16(2)21)13-10-18(11-14-19)20-15-17-8-6-5-7-9-17/h5-11,13,15H,3-4,12,14H2,1-2H3 |
| InChI Key | SNIONAKUPFYCRJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1(CC=C(C=C1)N=CC2=CC=CC=C2)OC(=O)C |
Antimicrobial Properties
Research indicates that derivatives of phenolic compounds often exhibit significant antimicrobial activity. Preliminary studies on this compound suggest potential antibacterial and antifungal properties. The mechanism of action may involve the disruption of microbial cell membranes or interference with metabolic pathways.
Case Study: Antibacterial Activity
A study evaluating various phenolic compounds found that certain derivatives exhibited minimum inhibitory concentration (MIC) values below 1 µg/mL against pathogenic bacteria. While specific data for this compound is limited, similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
Phenolic compounds are widely recognized for their antioxidant properties. The presence of hydroxyl groups in their structure allows them to scavenge free radicals effectively. Studies suggest that this compound may possess antioxidative capabilities similar to other phenolic derivatives .
Cytotoxicity and Cancer Research
The potential cytotoxic effects of this compound are being explored in cancer research. Compounds with similar structures have demonstrated anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. For instance, a review highlighted various phenolic derivatives that showed promise in targeting cancer cells through multiple mechanisms .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological macromolecules. The imino group may interact with enzymes and receptors, modulating biochemical pathways that lead to its observed effects.
Comparison with Similar Compounds
| Compound | Biological Activity |
|---|---|
| Phenol,4-[[(4-methoxyphenyl)imino]methyl]- | Moderate antibacterial |
| Phenol,4-[[(4-chlorophenyl)imino]methyl]- | Antifungal activity |
| Phenol,4-[[(4-ethylphenyl)imino]methyl]- | Antioxidant properties |
This compound is unique due to the butyl group which enhances its hydrophobicity and may influence its biological reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
